molecular formula C8H14OS B13994126 S-tert-butyl cyclopropanecarbothioate CAS No. 58058-56-3

S-tert-butyl cyclopropanecarbothioate

Cat. No.: B13994126
CAS No.: 58058-56-3
M. Wt: 158.26 g/mol
InChI Key: WGDFGIWLKSWMHW-UHFFFAOYSA-N
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Description

S-tert-Butyl cyclopropanecarbothioate is a thioester compound characterized by a cyclopropane ring fused to a carbothioate group, with a tert-butyl substituent at the sulfur atom. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and drug design. Its cyclopropane ring introduces strain, enhancing reactivity, while the tert-butyl group contributes to lipophilicity and steric bulk, influencing binding interactions with biological targets. Recent studies highlight its role as a potent inhibitor in enzyme systems, particularly through π-H-bond interactions and hydrophobic contacts with residues such as B-L120 and B-F123 in protein binding pockets .

Properties

CAS No.

58058-56-3

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

S-tert-butyl cyclopropanecarbothioate

InChI

InChI=1S/C8H14OS/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3

InChI Key

WGDFGIWLKSWMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl cyclopropanecarbothioate typically involves the reaction of tert-butyl thiol with cyclopropanecarboxylic acid derivatives. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability . The use of sustainable and environmentally friendly methods is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl cyclopropanecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of S-tert-butyl cyclopropanecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Class I Thioester Derivatives

S-tert-Butyl cyclopropanecarbothioate belongs to a class of indole-derived thioesters with dimethylbutanoic acid and tert-butyl substituents. Key comparisons with analogs include:

Compound 1 vs. Compound 98
  • Compound 1 (this compound derivative):

    • Substituents : 5-Methylpyridine at R1, para-fluoro-2-phenylpyridine at R2.
    • Activity : IC50 = 0.4 nM (highest potency in class I).
    • Physicochemical Properties : cLogP = 8.06, Lipophilic Efficiency (LipE) = 1.34.
    • Interactions : Pyridine at R1 forms π-H-bonds with B-R117; tert-butyl interacts with B-L120 and B-F123 .
  • Compound 98 :

    • Substituents : Similar to Compound 1 but lacks specific R2 groups.
    • Activity : IC50 = 9.0 nM (reduced potency).
    • Inference : Absence of para-fluoro-2-phenylpyridine at R2 diminishes hydrogen bonding with B-R117 and B-K116, underscoring the critical role of R2 in potency .
Structure-Activity Relationship (SAR)

Class I compounds exhibit a positive correlation between lipophilicity (cLogP) and inhibitory potency (R² = 0.57). Higher cLogP values enhance membrane permeability but may reduce solubility. For example, Compound 1’s high cLogP (8.06) correlates with its exceptional activity, while analogs with lower cLogP values show reduced efficacy .

Data Table: Key Class I Analogs
Compound R1 Substituent R2 Substituent IC50 (nM) cLogP Key Interactions
Compound 1 5-Methylpyridine Para-fluoro-2-phenylpyridine 0.4 8.06 B-R117 (π-H), B-L120/B-F123 (tert-butyl)
Compound 98 5-Methylpyridine Undisclosed (simplified R2) 9.0 N/A Reduced H-bonding with B-R117/B-K116

Comparison with S-tert-Butyl Thioseleninates

S-tert-Butyl benzenethioseleninate, a selenium-containing analog, differs in reactivity and stability:

  • Reactivity :

    • Thioseleninates undergo redox coupling with thiols, enabling electrophilic aromatic selenylation. This contrasts with thioesters like this compound, which participate in nucleophilic acyl substitutions .
    • Selenium’s polarizability enhances electrophilicity, making thioseleninates more reactive in redox reactions compared to sulfur-based thioesters .
  • Stability :

    • Thioseleninates (e.g., S-tert-butyl benzenethioseleninate) exhibit induced decomposition under acidic or oxidative conditions, limiting their utility in biological systems. In contrast, this compound demonstrates greater stability, favoring its use in drug design .

Cyclopropane vs. Non-Cyclic Thioesters

  • Ring Strain Effects: The cyclopropane ring in this compound introduces angle strain, increasing reactivity toward ring-opening reactions compared to non-cyclic analogs (e.g., S-tert-butyl butanethioate). This strain can enhance covalent binding to target enzymes.
  • Steric Effects: The tert-butyl group in both cyclic and non-cyclic thioesters contributes to steric hindrance, modulating interactions with hydrophobic pockets. However, the rigid cyclopropane scaffold may better preorganize the molecule for target binding, improving potency .

Research Findings and Implications

  • Computational Insights : Docking studies reveal that this compound’s tert-butyl group stabilizes interactions with residues like B-L120 and B-F123, while its cyclopropane ring orients the molecule optimally for π-H-bond formation .
  • Synthetic Utility : Unlike seleninates, thioesters like this compound avoid decomposition pitfalls, making them more viable for long-term therapeutic applications .

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